molecular formula C17H20N4OS2 B6506368 2-[(4,7-dimethyl-1,3-benzothiazol-2-yl)(methyl)amino]-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide CAS No. 1351613-65-4

2-[(4,7-dimethyl-1,3-benzothiazol-2-yl)(methyl)amino]-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide

Cat. No.: B6506368
CAS No.: 1351613-65-4
M. Wt: 360.5 g/mol
InChI Key: YIFXQLQWWPSRLF-UHFFFAOYSA-N
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Description

2-[(4,7-dimethyl-1,3-benzothiazol-2-yl)(methyl)amino]-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C17H20N4OS2 and its molecular weight is 360.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 360.10785362 g/mol and the complexity rating of the compound is 466. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The compound VU0537913-1, also known as F6225-1021, is a first-in-class compound that primarily targets CD47 and CD36 . CD47 is an immune checkpoint that sends a “don’t eat me” signal to macrophages, preventing them from engulfing cells. CD36 is a scavenger receptor that plays a role in fatty acid metabolism and is involved in the process of apoptosis .

Mode of Action

VU0537913-1 acts by binding to myeloid-derived suppressor cells (MDSCs) , inducing the expression of thrombospondin-1 (Tsp-1) in the tumor microenvironment . Tsp-1 then blocks the CD47 immune checkpoint, disrupting the “don’t eat me” signal and allowing macrophages to engulf tumor cells . Simultaneously, Tsp-1 reprograms the CD36 receptor to induce tumor cell apoptosis, inhibit angiogenesis, and reprogram macrophages from the M2 to M1 phenotype .

Biochemical Pathways

The compound’s action affects several biochemical pathways. By blocking the CD47 immune checkpoint, it disrupts the CD47-SIRPα signaling pathway, which is crucial for immune evasion by tumor cells . By activating CD36, it influences the fatty acid metabolism pathway, leading to apoptosis . The compound’s induction of Tsp-1 also affects the TGF-beta signaling pathway, which is involved in cell growth and differentiation .

Result of Action

The result of VU0537913-1’s action is the induction of apoptosis in tumor cells, inhibition of angiogenesis, and reprogramming of macrophages from the M2 to M1 phenotype . This leads to enhanced anti-tumor immunity and potential therapeutic benefits in cancer treatment .

Properties

IUPAC Name

2-[(4,7-dimethyl-1,3-benzothiazol-2-yl)-methylamino]-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4OS2/c1-9-6-7-10(2)15-14(9)20-17(24-15)21(5)8-13(22)19-16-18-11(3)12(4)23-16/h6-7H,8H2,1-5H3,(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIFXQLQWWPSRLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)C)SC(=N2)N(C)CC(=O)NC3=NC(=C(S3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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